molecular formula C18H20N4O2 B2711285 (E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941897-34-3

(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2711285
CAS RN: 941897-34-3
M. Wt: 324.384
InChI Key: AORYYZDNYFJXBV-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tuberculostatic Activity

  • Structural analogs of this compound have been synthesized and evaluated for their tuberculostatic activity. These compounds were created through condensations of various aromatic or hetaromatic aldehydes with β-dicarbonyl compounds and triazole or pyrazole amines. The study analyzed structure-activity relations to understand their effectiveness against tuberculosis (Titova et al., 2019).

Biocidal Properties

  • Another study focused on a compound closely related to the specified chemical, which was transformed to related heterocyclic systems. The biological activity of these compounds was tested against various bacteria and fungi, exhibiting excellent biocidal properties in some cases (Youssef et al., 2011).

Antitumor Activities

  • A novel compound closely related to the specified chemical was synthesized and its antitumor activities were determined against human lung and hepatocellular carcinoma cell lines. The results indicated a high potency compared to a standard antitumor drug (Gomha et al., 2017).

Synthesis and Heterocyclic Transformations

  • The compound and its derivatives have been utilized in various synthesis processes. For instance, one study discussed its transformation into other heterocyclic systems through reactions with different reagents. These transformations are crucial for creating compounds with potential biological activities (Khaligh et al., 2020).

Antimicrobial Agents

  • Some derivatives of this compound have shown potential as antimicrobial agents. New heterocyclic derivatives incorporating a thiophene moiety were synthesized and tested for their antibacterial and antifungal activities, with some showing significant potency (Mabkhot et al., 2016).

properties

IUPAC Name

ethyl 5-methyl-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-4-24-17(23)15-13(3)21-18-19-11-20-22(18)16(15)12(2)10-14-8-6-5-7-9-14/h5-11,16H,4H2,1-3H3,(H,19,20,21)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORYYZDNYFJXBV-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C(=CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1/C(=C/C3=CC=CC=C3)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.